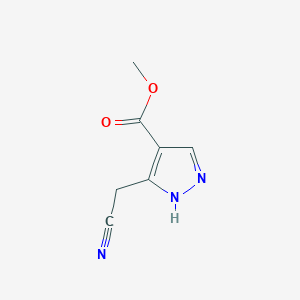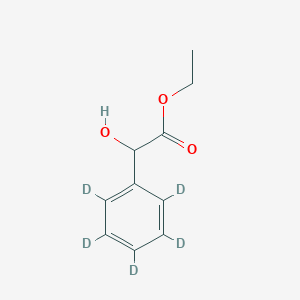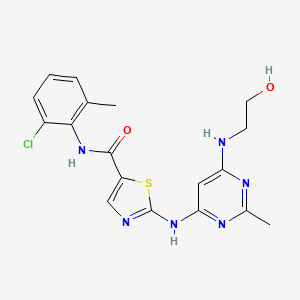
2,3-Dihydrotetraphen-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydrotetraphen-4(1H)-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a tetraphenyl ring system with a dihydro functionality, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrotetraphen-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.
化学反应分析
Types of Reactions
2,3-Dihydrotetraphen-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetraphenylquinone, while reduction could produce tetraphenylmethanol.
科学研究应用
2,3-Dihydrotetraphen-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism by which 2,3-Dihydrotetraphen-4(1H)-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
Similar Compounds
2,3-Dihydro-4H-pyran: Similar in structure but lacks the tetraphenyl ring system.
Tetraphenylmethane: Contains the tetraphenyl ring system but lacks the dihydro functionality.
Uniqueness
2,3-Dihydrotetraphen-4(1H)-one is unique due to its combination of a tetraphenyl ring system and a dihydro functionality, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications that require specific reactivity and stability.
属性
CAS 编号 |
38393-90-7 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-benzo[a]anthracen-4-one |
InChI |
InChI=1S/C18H14O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-2,4-5,8-11H,3,6-7H2 |
InChI 键 |
YOMOSCDQUZIDCM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


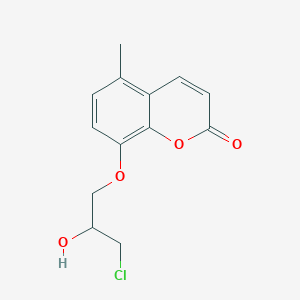
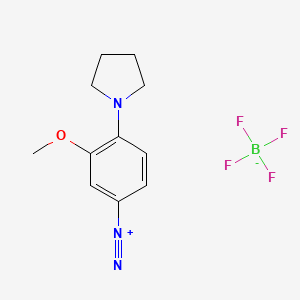
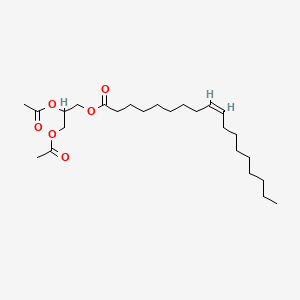

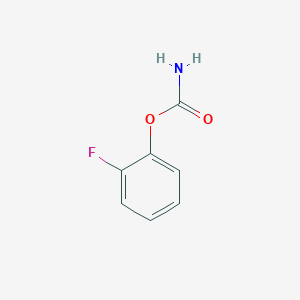
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
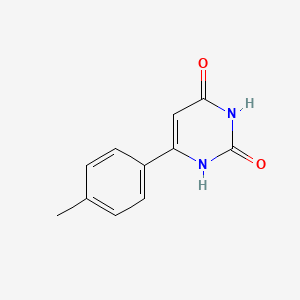
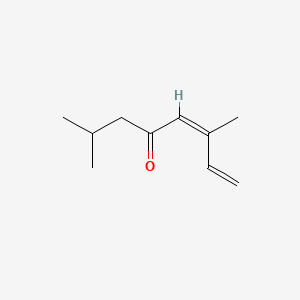
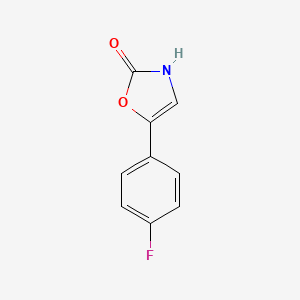
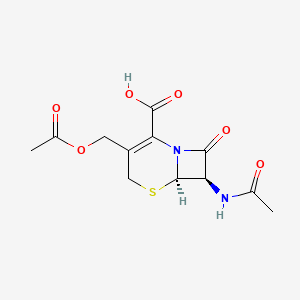
![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
